
1-(2-Bromoethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO . It has a molecular weight of 179.05 g/mol . The IUPAC name for this compound is 1-(2-bromoethyl)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for 1-(2-Bromoethyl)cyclobutan-1-ol is1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 . The Canonical SMILES representation is C1CC(C1)(CCBr)O . Physical And Chemical Properties Analysis
1-(2-Bromoethyl)cyclobutan-1-ol has a molecular weight of 179.05 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound is a covalently-bonded unit .Aplicaciones Científicas De Investigación
Applications in Cycloaddition Reactions
1-(2-Bromoethyl)cyclobutan-1-ol, as a cyclobutane derivative, has relevance in cycloaddition reactions. Cycloaddition reactions are a critical part of synthetic chemistry, providing a route to complex molecular architectures. For instance, thermal [2+2] cycloaddition reactions have been studied to produce fluorene-9-spiro cyclobutane derivatives, which are important in synthesizing complex organic compounds (Toda, Motomura, & Oshima, 1974).
Photocycloaddition in Nucleotide Models
Cyclobutane derivatives, similar to 1-(2-Bromoethyl)cyclobutan-1-ol, find applications in the study of nucleotide models. Photocycloaddition reactions involving brominated uracil derivatives, such as 5-bromouracil, have been investigated in dinucleotide models. This research is significant in understanding DNA interactions and mutations (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002).
Bioactive Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which are structurally similar to 1-(2-Bromoethyl)cyclobutan-1-ol, reveals their significant antimicrobial, antibacterial, and anticancer activities. These studies are critical in drug discovery and understanding natural product chemistry (Dembitsky, 2007).
Development of Small-Molecule Drug Candidates
Cyclobutanes, like 1-(2-Bromoethyl)cyclobutan-1-ol, are increasingly utilized in medicinal chemistry due to their unique structures and chemical properties. They contribute to drug candidates by enhancing metabolic stability, directing pharmacophore groups, and serving as aryl isosteres (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).
Synthesis and Industrial Applications
Improved synthesis methods for cyclobutane derivatives, akin to 1-(2-Bromoethyl)cyclobutan-1-ol, have been developed. These advancements are essential for industrial-scale production and applications in various chemical processes (Hui, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromoethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQXFIYFNWDJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)cyclobutan-1-ol | |
CAS RN |
1909309-61-0 |
Source


|
| Record name | 1-(2-bromoethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)


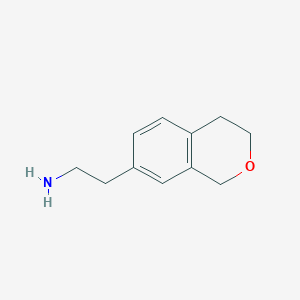
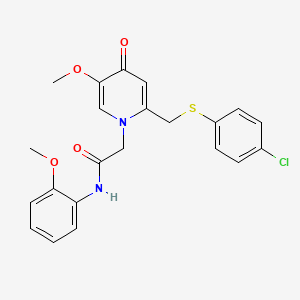

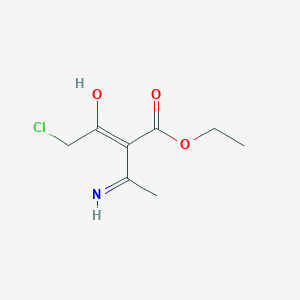
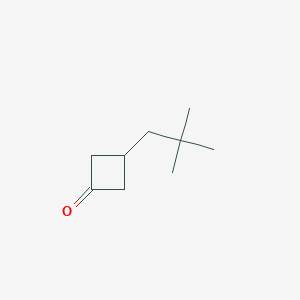
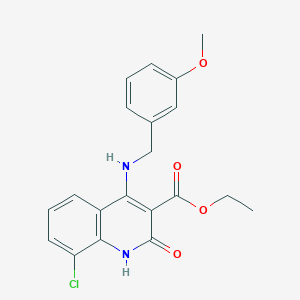
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)